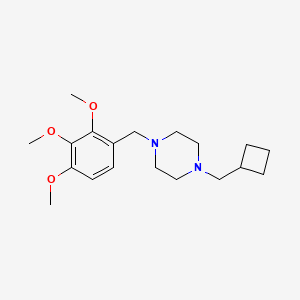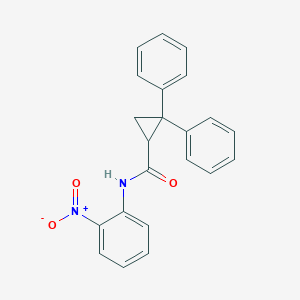
1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the piperazine family. It has been extensively studied due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with serotonin receptors. It has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This results in the modulation of serotonin signaling pathways, which can have a variety of effects on physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate are diverse and depend on the specific serotonin receptor subtype that it interacts with. It has been shown to have anxiolytic and antidepressant effects through its interaction with the 5-HT1A receptor. It has also been shown to have hallucinogenic effects through its interaction with the 5-HT2A receptor.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high affinity for serotonin receptors. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments.
将来の方向性
There are several future directions for the study of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the study of the role of serotonin in the pathophysiology of various psychiatric disorders. Additionally, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods.
Conclusion
In conclusion, 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a valuable tool for studying the role of serotonin in various physiological and pathological processes. Its high affinity for serotonin receptors and diverse effects make it a promising compound for future research. However, its complex synthesis method and high cost can be limiting factors for its use in some experiments. Further studies are needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 1-(cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate is a complex process that involves several steps. The first step involves the reaction of 1-(cyclobutylmethyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with trifluoroacetic acid to yield the final product.
科学的研究の応用
1-(Cyclobutylmethyl)-4-(2,3,4-trimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
特性
IUPAC Name |
1-(cyclobutylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-22-17-8-7-16(18(23-2)19(17)24-3)14-21-11-9-20(10-12-21)13-15-5-4-6-15/h7-8,15H,4-6,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNYOYIYCKLCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3CCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)


![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)
![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)